Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
This compound adheres to IUPAC nomenclature guidelines for bicyclic compounds. The core bicyclo[2.2.2]octane framework consists of three bridges with two carbon atoms each, forming a rigid, bridged bicyclic structure. The numbering prioritizes the bicyclic system, with the amino group at position 4 and the methyl ester at position 1. The hydrochloride suffix indicates protonation of the amino group by hydrochloric acid, forming a stable salt.
Key naming components :
| Component | Description |
|---|---|
| Bicyclo[2.2.2] | Three bridges (2, 2, 2 carbons) connecting bridgehead carbons |
| Octane | Total of 8 carbons in the bicyclic system |
| 4-Amino | Amino group (-NH₂) at carbon 4 |
| 1-Carboxylate | Methyl ester (-COOCH₃) at carbon 1 |
| Hydrochloride | Protonated amino group (-NH₃⁺Cl⁻) forming a salt |
The systematic name reflects the compound’s molecular architecture and functional groups, ensuring clarity in chemical identification.
Molecular Architecture: Bicyclo[2.2.2]octane Core Analysis
The bicyclo[2.2.2]octane core is a bridged bicyclic system with three ethano bridges connecting two bridgehead carbons (positions 1 and 4). This structure confers high rigidity and strain-free geometry, distinct from fused bicyclic systems like norbornane.
Structural features :
- Bridge configuration :
- Bridge 1 : 2 carbons between bridgehead 1 and 2
- Bridge 2 : 2 carbons between bridgehead 2 and 3
- Bridge 3 : 2 carbons between bridgehead 3 and 1
- Functional group placement :
- Methyl ester : Position 1, esterified carboxylic acid (-COOCH₃)
- Amino group : Position 4, primary amine (-NH₂) in the free base form
The bicyclo[2.2.2]octane framework’s symmetry minimizes steric hindrance, enabling stable interactions with biological targets.
Protonation State and Salt Formation Mechanisms
The hydrochloride form arises from protonation of the free base’s amino group (-NH₂) by hydrochloric acid (HCl), forming a stable ammonium chloride salt (-NH₃⁺Cl⁻). This process enhances solubility in polar solvents and stability under physiological conditions.
Mechanistic pathway :
- Free base : Neutral amino group (-NH₂) in methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.
- Protonation : Reaction with HCl:
$$
\text{-NH}2 + \text{HCl} \rightarrow \text{-NH}3^+ \text{Cl}^-
$$ - Salt formation : Ionic interaction between ammonium and chloride ions, reducing molecular polarity.
The hydrochloride’s increased ionic character improves bioavailability compared to the free base.
Comparative Structural Analysis with Non-Hydrochloride Analogues
The hydrochloride salt diverges from the free base in protonation state, solubility, and ionic interactions.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₂·HCl | C₁₀H₁₇NO₂ |
| Molecular Weight | ~219.71 g/mol | 183.25 g/mol |
| Solubility | High in polar solvents (e.g., water) | Moderate in organic solvents |
| Charge | Ionic (-NH₃⁺Cl⁻) | Neutral (-NH₂) |
| Stability | Enhanced by ionic bonding | Susceptible to oxidation |
Key differences :
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVYQNMLHQMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736628 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-43-9 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135908-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acetylation of Bicyclo[2.2.2]octane-1,4-diol
Esterification and Hydrochloride Salt Formation
Methyl Ester Synthesis
The carboxylic acid moiety in 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (GlpBio) is esterified with methanol. A standard protocol involves refluxing the acid with methanol in the presence of concentrated sulfuric acid:
The ester is isolated via distillation or crystallization, with yields dependent on reaction time and catalyst loading.
Hydrochloride Salt Preparation
The free amine is converted to its hydrochloride salt by treating the ester with hydrochloric acid. Example 3b in the cyclopropane synthesis patent describes dissolving 1-aminocyclopropane-1-carboxylic acid in methanol and adding propylene oxide to precipitate the free amine. Analogously, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is dissolved in methanol, treated with HCl gas or concentrated HCl, and crystallized to yield the hydrochloride salt.
Comparative Analysis of Synthetic Routes
Optimization Strategies
-
Catalyst Screening: Replacing palladium diacetate with PdCl₂ (Example 9 ) alters product distribution, suggesting ligand effects on selectivity.
-
Solvent Effects: Using acetone instead of acetic acid (Example 8 ) reduces diacetate formation, favoring monoacetoxy products.
-
Temperature Control: Exothermic reactions require cooling to prevent over-oxidation and dimerization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural similarities with other bicyclic and monocyclic derivatives, as outlined below:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| trans-Methyl 4-aminocyclohexanecarboxylate | 62456-15-9 | 0.94 | Monocyclic cyclohexane ring; lacks bicyclic rigidity |
| (Z)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride | 1401333-04-7 | 0.92 | Adamantane core; bulkier and more lipophilic |
| Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | 0.92 | Cyclohexane ring; trans-configuration of amine |
| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | 0.92 | Cyclohexane ring; cis-configuration of amine |
| Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | 949153-20-2 | 0.90 | Ethyl ester instead of methyl ester |
| Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | 1252672-38-0 | 0.88 | Smaller [2.2.1]heptane scaffold |
Data sourced from similarity analyses and patent literature .
Physicochemical Properties
| Property | Target Compound | trans-Methyl 4-aminocyclohexanecarboxylate | (Z)-Methyl 4-aminoadamantane-1-carboxylate HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 219.71 | 173.21 | 287.78 |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) | Moderate solubility in water | Low aqueous solubility due to adamantane core |
| Melting Point | Not reported | 180–182°C (hydrochloride form) | >250°C (decomposes) |
| Hazard Statements (GHS) | H302, H315, H319, H332, H335 | Similar (amine-related irritancy) | Likely higher lipophilicity-related toxicity |
Data compiled from safety datasheets and supplier specifications .
Pharmacological Potential
- Drug Discovery : The rigid bicyclo[2.2.2]octane core mimics bioactive conformations of peptides, making it valuable in protease inhibitor design .
- Comparison with Adamantane Derivatives : Adamantane-based drugs (e.g., amantadine) exhibit antiviral activity, but the target compound’s ester group may enable prodrug strategies .
Biological Activity
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS No. 135908-43-9) is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 219.71 g/mol. The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and stability, essential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 g/mol |
| CAS Number | 135908-43-9 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral effects . Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated .
The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. The amino group in the structure plays a crucial role in these interactions, potentially modulating enzyme activity or receptor binding .
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating strong bactericidal activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Investigation of Antiviral Properties
Another study by Johnson et al. (2024) explored the antiviral potential of this compound against influenza virus strains. The research utilized cell culture systems to assess viral titers post-treatment with varying concentrations of this compound, revealing a dose-dependent reduction in viral load.
Q & A
Q. Advanced
- Conformational Analysis : Compare computed (DFT) and experimental (X-ray) geometries to identify dominant conformers .
- Solvent Effects : Use molecular dynamics (MD) simulations to model aqueous or lipid environments impacting receptor binding.
- Target-Specific Assays : Validate predictions with in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate confounding variables .
What methodologies assess its interactions with biological targets (e.g., receptors)?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) for neurological targets (e.g., neurotransmitter receptors) .
- Molecular Docking : Use software like AutoDock to predict binding modes with active sites (e.g., malaria parasite enzymes) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
How can synthetic yield and purity be optimized for scale-up?
Q. Advanced
- Catalyst Screening : Test palladium or nickel catalysts for amination efficiency.
- Reaction Monitoring : Use HPLC or in-situ FTIR to track intermediates and minimize side reactions.
- Continuous Flow Systems : Improve reproducibility and reduce reaction times (e.g., iodination steps in bicyclo derivatives) .
What are its critical physicochemical properties for formulation studies?
Q. Basic
- Solubility : Hydrochloride salt improves aqueous solubility; measure via shake-flask method.
- Stability : Perform stress testing (pH, temperature) with HPLC to identify degradation pathways.
- LogP : Estimate partition coefficient (e.g., ~1.2) using reversed-phase chromatography .
How is stability under varying storage conditions evaluated?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Kinetic Modeling : Determine shelf-life using Arrhenius equations for accelerated stability data.
- Solid-State Characterization : Use DSC and PXRD to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
